molecular formula C8H7F5S B12854882 3-(Pentafluorothio)styrene

3-(Pentafluorothio)styrene

Cat. No.: B12854882
M. Wt: 230.20 g/mol
InChI Key: ABRNOZHPWOXJBI-UHFFFAOYSA-N
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Description

3-(Pentafluorothio)styrene is a fluorinated aromatic compound characterized by the presence of a pentafluorothio group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical addition of sulfur chloride pentafluoride to styrene under controlled conditions . The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of 3-(Pentafluorothio)styrene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluorothio)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Polymerization: Radical initiators like AIBN or benzoyl peroxide are used in polymerization reactions.

Major Products:

Mechanism of Action

The mechanism by which 3-(Pentafluorothio)styrene exerts its effects is primarily through its ability to participate in various chemical reactions. The pentafluorothio group is highly electronegative, influencing the reactivity of the styrene backbone. This makes the compound a versatile intermediate in organic synthesis and polymerization reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7F5S

Molecular Weight

230.20 g/mol

IUPAC Name

(3-ethenylphenyl)-pentafluoro-λ6-sulfane

InChI

InChI=1S/C8H7F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h2-6H,1H2

InChI Key

ABRNOZHPWOXJBI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)S(F)(F)(F)(F)F

Origin of Product

United States

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